molecular formula C22H21ClN4O2 B2838637 N-[2-tert-butyl-5-(4-chlorophenyl)-4-cyanopyrazol-3-yl]-4-methoxybenzamide CAS No. 956784-40-0

N-[2-tert-butyl-5-(4-chlorophenyl)-4-cyanopyrazol-3-yl]-4-methoxybenzamide

Cat. No.: B2838637
CAS No.: 956784-40-0
M. Wt: 408.89
InChI Key: PTHVJOQLPIWLDA-UHFFFAOYSA-N
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Description

N-[2-tert-butyl-5-(4-chlorophenyl)-4-cyanopyrazol-3-yl]-4-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a tert-butyl group, a chlorophenyl group, and a cyano group, along with a methoxybenzenecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-tert-butyl-5-(4-chlorophenyl)-4-cyanopyrazol-3-yl]-4-methoxybenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole derivative with 4-methoxybenzenecarboxylic acid under specific reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-tert-butyl-5-(4-chlorophenyl)-4-cyanopyrazol-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-tert-butyl-5-(4-chlorophenyl)-4-cyanopyrazol-3-yl]-4-methoxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-tert-butyl-5-(4-chlorophenyl)-4-cyanopyrazol-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s structural features, such as the cyano and methoxy groups, play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-tert-butyl-5-(4-chlorophenyl)-4-cyanopyrazol-3-yl]-4-methoxybenzamide is unique due to its combination of a pyrazole ring with diverse substituents, which imparts distinct chemical reactivity and biological activity. Its structural complexity allows for versatile applications across various scientific disciplines .

Properties

IUPAC Name

N-[2-tert-butyl-5-(4-chlorophenyl)-4-cyanopyrazol-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c1-22(2,3)27-20(25-21(28)15-7-11-17(29-4)12-8-15)18(13-24)19(26-27)14-5-9-16(23)10-6-14/h5-12H,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHVJOQLPIWLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C(=N1)C2=CC=C(C=C2)Cl)C#N)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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